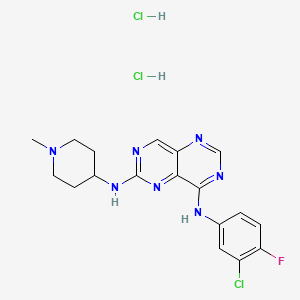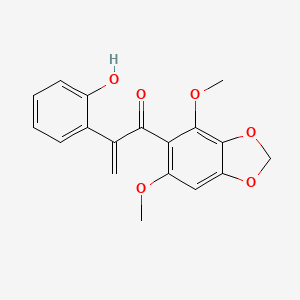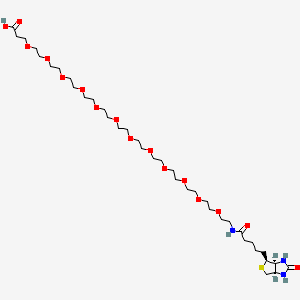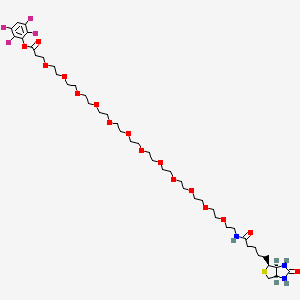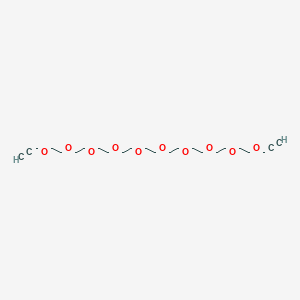
Bis-Propargyl-PEG10
Übersicht
Beschreibung
Bis-Propargyl-PEG10 is a PEG derivative containing two propargyl groups . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is synthesized by reacting propargyl groups with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .Molecular Structure Analysis
The molecular structure of this compound includes two propargyl groups and a PEG spacer . The propargyl groups can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules . This reaction forms a stable triazole linkage .Physical And Chemical Properties Analysis
This compound has a molecular weight of 490.6 g/mol and a molecular formula of C24H42O10 . and is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Bis-Propargyl-PEG10 wird bei der Entwicklung von Arzneimittel-Abgabesystemen eingesetzt, da es die Löslichkeit und Stabilität von therapeutischen Wirkstoffen verbessern kann. Sein hydrophiler PEG-Spacer ermöglicht eine erhöhte Löslichkeit in wässrigen Medien, was für die Bioverfügbarkeit von Arzneimitteln entscheidend ist {svg_1}.
PROTAC-Linker für gezielte Proteindegradation
Als PEG-basierter PROTAC-Linker spielt this compound eine zentrale Rolle bei der Synthese von PROTACs (PROteolysis TArgeting Chimeras). PROTACs sind Moleküle, die für die Degradation spezifischer Proteine entwickelt wurden und einen neuartigen Ansatz in der therapeutischen Entwicklung bieten {svg_2}.
Anwendungen der Click-Chemie
In der chemischen Synthese dient this compound als Reagenz in Click-Chemie-Reaktionen. Es enthält eine Alkin-Gruppe, die eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) durchführen kann, wodurch stabile Triazol-Bindungen gebildet werden. Diese Reaktion wird häufig für die zuverlässige und effiziente Erstellung verschiedener Molekülstrukturen verwendet {svg_3}.
Gentherapie
This compound wird im Zusammenhang mit der Gentherapie untersucht. Seine Fähigkeit, stabile Bindungen mit anderen Biomolekülen zu bilden, könnte potenziell genutzt werden, um genetisches Material in Zellen zu liefern, wodurch eine Methode zur Behandlung genetischer Erkrankungen geboten wird {svg_4}.
Nanotechnologie
Im Bereich der Nanotechnologie wird this compound zur Modifizierung der Oberflächeneigenschaften von Nanopartikeln verwendet. Diese Modifikation kann die Biokompatibilität und die Zielfähigkeiten von Nanopartikeln verbessern, wodurch sie für verschiedene biomedizinische Anwendungen geeignet werden {svg_5}.
Molekularbiologische Forschung
This compound trägt zur molekularbiologischen Forschung bei, indem es die Konjugation von Biomolekülen erleichtert. Dies ist wichtig für die Untersuchung komplexer biologischer Prozesse und die Entwicklung neuer diagnostischer Werkzeuge {svg_6}.
Wirkmechanismus
Target of Action
Bis-Propargyl-PEG10 is a derivative of Polyethylene Glycol (PEG) that is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary target of this compound is the Paternally Expressed Gene 10 (PEG10), an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors . PEG10 is positively expressed in a variety of cancers and has been associated with resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors .
Mode of Action
This compound interacts with its target, PEG10, through a process known as copper-catalyzed azide-alkyne Click Chemistry . This process forms a stable triazole linkage between the this compound and the PEG10 protein . High expression of PEG10 has been found to suppress p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .
Biochemical Pathways
The interaction of this compound with PEG10 affects several biochemical pathways. One of these is the Transforming Growth Factor Beta (TGF-β) signaling pathway, which plays a biphasic role in cancer progression . High PEG10 expression has been found to suppress this pathway, leading to resistance to CDK4/6 inhibitors . Additionally, PEG10 has been found to enhance the epithelial–mesenchymal transition (EMT), a process involved in tumor progression .
Pharmacokinetics
As a PEG derivative, this compound possesses several properties that impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. PEG derivatives are biologically inert, non-immunogenic, and hydrophilic . These properties make them highly soluble in aqueous environments, which can improve the bioavailability of this compound .
Result of Action
The action of this compound on PEG10 has several molecular and cellular effects. High PEG10 expression has been associated with resistance to CDK4/6 inhibitors, and the overexpression of PEG10 in cells can cause this resistance . Targeting peg10 with sirna or antisense oligonucleotides (asos) combined with palbociclib can inhibit the proliferation of palbociclib-resistant cells and suppress emt .
Action Environment
The action of this compound is influenced by various environmental factors. The hydrophilic nature of PEG derivatives like this compound allows them to be highly soluble in aqueous environments . This solubility can influence the compound’s action, efficacy, and stability. Furthermore, the copper-catalyzed azide-alkyne Click Chemistry used by this compound to interact with PEG10 is a robust reaction that can occur in a variety of environmental conditions .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Bis-Propargyl-PEG10 interacts with azide-bearing compounds or biomolecules through a copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is crucial for the function of PROTACs . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media .
Cellular Effects
For instance, PEG10, a gene that can be targeted by PROTACs, has been found to be upregulated in palbociclib-resistant cells . Overexpression of PEG10 in these cells caused resistance to CDK4/6 inhibitors and enhanced epithelial–mesenchymal transition (EMT) .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role in the formation of PROTACs . These molecules function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . In the context of PEG10, high expression of PEG10 suppressed p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .
Temporal Effects in Laboratory Settings
Research on PEG10, a target of PROTACs, suggests that overexpression of PEG10 promotes CDK4/6 inhibitor resistance in breast cancer cells .
Dosage Effects in Animal Models
Research on PEG10 suggests that targeting PEG10 combined with palbociclib synergistically inhibited the growth of palbociclib-resistant xenograft in mice .
Metabolic Pathways
Peg10, a target of PROTACs, has been found to be involved in several cellular processes, including cell proliferation, apoptosis, and development of malignancies .
Transport and Distribution
The hydrophilic PEG spacer in this compound likely facilitates its distribution in aqueous environments .
Subcellular Localization
Peg10, a target of PROTACs, is known to be localized in the cytosol and nucleoplasm .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O10/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-23-24-34-22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMGZRHYRPWDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



